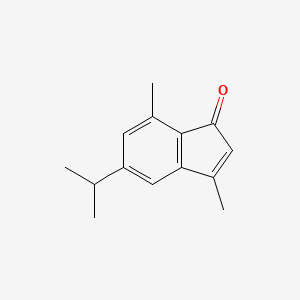![molecular formula C28H38N2O B14348965 N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide CAS No. 98062-00-1](/img/structure/B14348965.png)
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide is a chemical compound that belongs to the class of amides It is derived from docosahexaenoic acid, a polyunsaturated omega-3 fatty acid, and pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide typically involves the reaction of docosahexaenoic acid with pyridine-3-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane dynamics.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialized coatings and materials.
作用机制
The mechanism by which N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide exerts its effects involves its interaction with specific molecular targets and pathways. It may modulate the activity of enzymes and receptors involved in inflammatory responses and neuronal function. The compound’s structure allows it to integrate into cell membranes, influencing membrane fluidity and signaling pathways.
相似化合物的比较
Similar Compounds
Docosahexaenoic acid (DHA): A precursor to N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide, known for its role in brain health and anti-inflammatory properties.
Pyridine derivatives: Compounds like pyridine-3-methanol, which are used in the synthesis of various bioactive molecules.
Uniqueness
This compound is unique due to its combined structural features of DHA and pyridine, which confer both lipid-like and heterocyclic properties. This dual nature allows it to participate in diverse biochemical processes and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
98062-00-1 |
|---|---|
分子式 |
C28H38N2O |
分子量 |
418.6 g/mol |
IUPAC 名称 |
N-(pyridin-3-ylmethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C28H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(31)30-26-27-22-21-24-29-25-27/h3-4,6-7,9-10,12-13,15-16,18-19,21-22,24-25H,2,5,8,11,14,17,20,23,26H2,1H3,(H,30,31) |
InChI 键 |
OOJFLKNARRFZKX-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


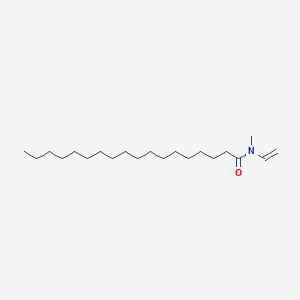

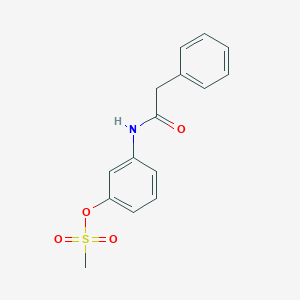

![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
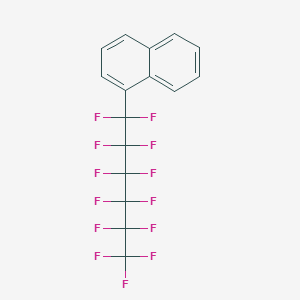
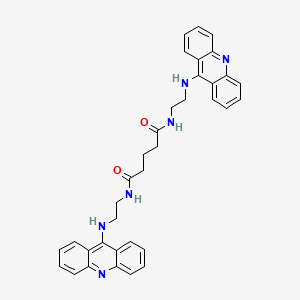

![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
